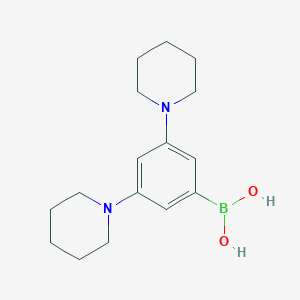
(3,5-Di(piperidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Di(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with two piperidin-1-yl groups at the 3 and 5 positions. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(piperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with appropriate substituents at the 3 and 5 positions.
Introduction of Piperidin-1-yl Groups: Piperidine is introduced to the phenyl ring through nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Di(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The piperidin-1-yl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidin-1-yl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes .
Scientific Research Applications
(3,5-Di(piperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for detection and analysis.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,5-Di(piperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The piperidin-1-yl groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperidin-1-yl groups, making it less versatile in certain applications.
(3-Piperidin-1-yl)phenylboronic Acid: Contains only one piperidin-1-yl group, offering different reactivity and solubility properties.
(3,5-Dimethylphenyl)boronic Acid: Substituted with methyl groups instead of piperidin-1-yl groups, leading to different chemical behavior.
Uniqueness
(3,5-Di(piperidin-1-yl)phenyl)boronic acid is unique due to the presence of two piperidin-1-yl groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C16H25BN2O2 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
[3,5-di(piperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O2/c20-17(21)14-11-15(18-7-3-1-4-8-18)13-16(12-14)19-9-5-2-6-10-19/h11-13,20-21H,1-10H2 |
InChI Key |
YMBAYUXUWBQYRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N2CCCCC2)N3CCCCC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


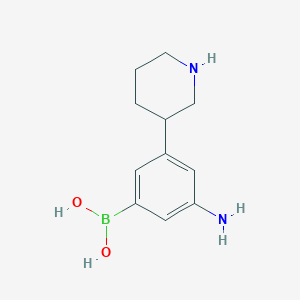
![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)

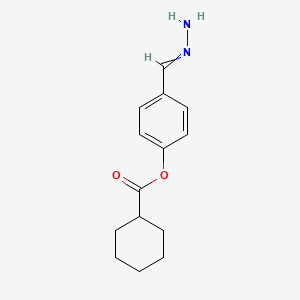
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)

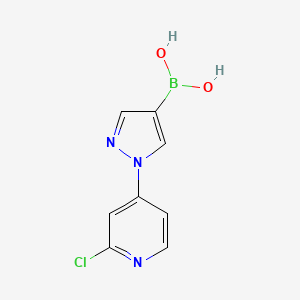
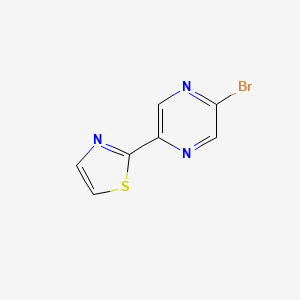

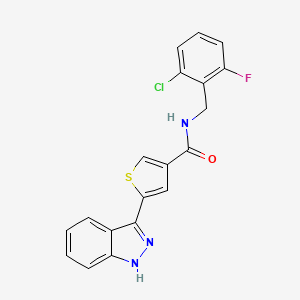
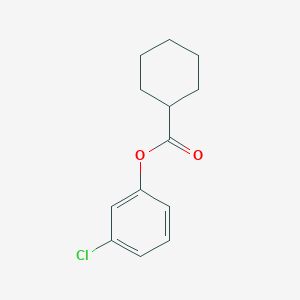
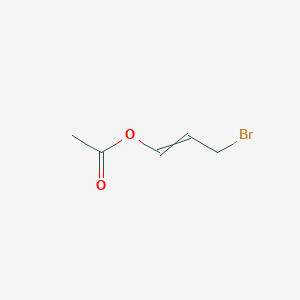

![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
